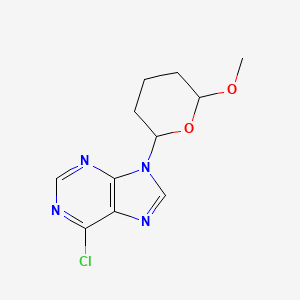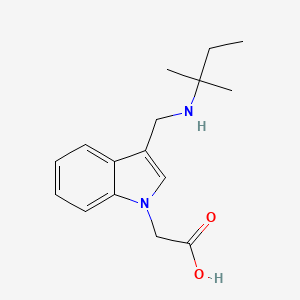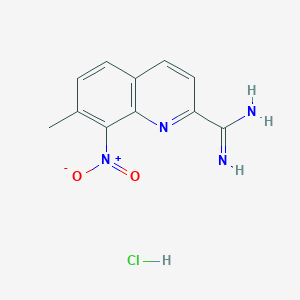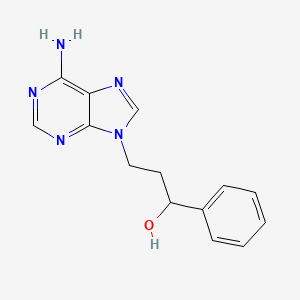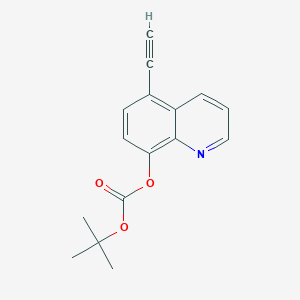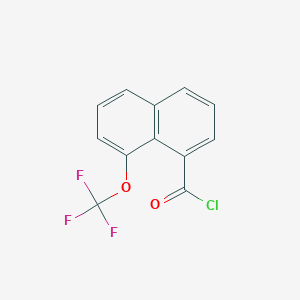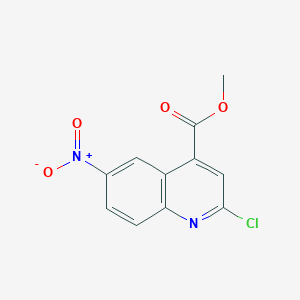
Methyl 2-chloro-6-nitroquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-6-nitroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a methyl ester group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-6-nitroquinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloroquinoline-4-carboxylic acid, followed by esterification to introduce the methyl ester group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 2-chloro-6-nitroquinoline-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-6-aminoquinoline-4-carboxylate.
Ester Hydrolysis: Formation of 2-chloro-6-nitroquinoline-4-carboxylic acid.
科学研究应用
Methyl 2-chloro-6-nitroquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2-chloro-6-nitroquinoline-4-carboxylate is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its nitro and ester functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the ester group can be hydrolyzed to release the active carboxylic acid form.
相似化合物的比较
Similar Compounds
- Methyl 2-chloro-6-methylquinoline-4-carboxylate
- 2-Chloro-6-nitroquinoline
- Methyl 2-chloroquinoline-4-carboxylate
Uniqueness
Methyl 2-chloro-6-nitroquinoline-4-carboxylate is unique due to the presence of both a nitro group and a methyl ester group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives. The nitro group enhances the compound’s electron-withdrawing properties, while the ester group provides a site for further chemical modification.
属性
CAS 编号 |
103646-11-3 |
|---|---|
分子式 |
C11H7ClN2O4 |
分子量 |
266.64 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-nitroquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7ClN2O4/c1-18-11(15)8-5-10(12)13-9-3-2-6(14(16)17)4-7(8)9/h2-5H,1H3 |
InChI 键 |
DNEYGZCKYOTCLI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
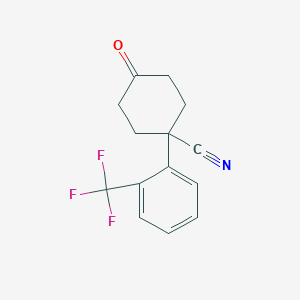
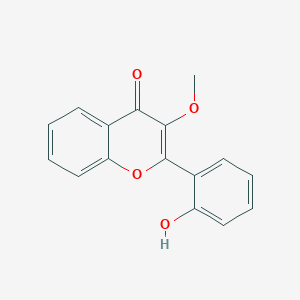
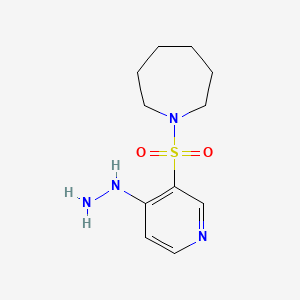
![2-(1-aminoethyl)-3-benzyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15064960.png)
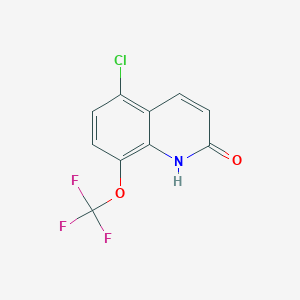
![Carbamic acid, N-[(5-fluoro-2,3-dihydro-4-benzofuranyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B15064968.png)
